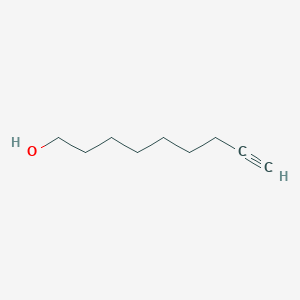

Non-8-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

non-8-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCPLAOSDRPLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396693 | |

| Record name | 8-nonyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-28-8 | |

| Record name | 8-nonyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Non-8-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-8-yn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its utility as a linker in Proteolysis Targeting Chimeras (PROTACs) has brought it to the forefront of modern drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, complete with detailed experimental protocols and visualizations.

Chemical Structure and Identification

This compound possesses a nine-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between C8 and C9.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 8-Nonyn-1-ol |

| CAS Number | 10160-28-8[1] |

| Molecular Formula | C₉H₁₆O[1] |

| SMILES | C#CCCCCCCCO[1] |

| InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2[1] |

| InChIKey | XTCPLAOSDRPLKZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid | ChemicalBook |

| Boiling Point | 212.2 - 226.76 °C at 760 mmHg | ChemNet, ChemicalBook |

| Melting Point | -16 °C (estimate) | ChemicalBook |

| Density | 0.885 g/cm³ | ChemNet |

| Refractive Index | 1.456 | ChemNet |

| pKa | 15.19 ± 0.10 (Predicted) | Guidechem |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich, BLD Pharm |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and purity assessment of this compound. While publicly available spectra are limited, typical chemical shifts for the key protons and carbons can be predicted based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~3.6 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

-

δ ~2.2 ppm (triplet of doublets): Protons on the carbon adjacent to the alkyne (-C≡C-CH₂-).

-

δ ~1.9 ppm (triplet): Acetylenic proton (-C≡C-H).

-

δ ~1.2-1.6 ppm (multiplet): Protons of the methylene groups in the aliphatic chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~84 ppm: Carbon of the terminal alkyne (=CH).

-

δ ~68 ppm: Carbon of the terminal alkyne (-C≡).

-

δ ~62 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

-

δ ~18-33 ppm: Carbons of the methylene groups in the aliphatic chain.

PubChem mentions the availability of a ¹³C NMR spectrum (Instrument: BRUKER ARX-300) and a GC-MS spectrum.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two functional groups: the terminal alkyne and the primary alcohol. This allows for a wide range of chemical transformations.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can undergo various reactions, most notably carbon-carbon bond-forming reactions.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating complex molecular architectures.[2][3][4] this compound can be coupled with various aryl or vinyl halides to introduce aromatic or olefinic moieties.

Figure 1: Sonogashira Coupling of this compound.

Reactions of the Primary Alcohol

The primary alcohol functionality can be readily transformed into other functional groups such as aldehydes, carboxylic acids, esters, and ethers.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[1][5][6] Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents.

Figure 2: Oxidation of this compound to the corresponding aldehyde.

-

Esterification: this compound can be esterified with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters.[7][8] This reaction is often catalyzed by an acid or a base.

Figure 3: Esterification of this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

A plausible synthetic route to this compound starts from 8-bromo-1-octanol.[9][10][11]

Materials:

-

8-Bromo-1-octanol

-

Lithium acetylide-ethylenediamine complex

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-bromo-1-octanol (1.0 eq) in anhydrous DMSO.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium acetylide-ethylenediamine complex (1.2 eq) in anhydrous DMSO via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

The crude this compound can be purified by flash column chromatography.[12][13][14][15][16]

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Crude this compound

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully load the dried sample onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Role in Drug Development and Biological Activity

Application in PROTACs

This compound is commercially available as a PROTAC linker.[17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the two binding ligands. The aliphatic chain of this compound provides a flexible spacer, while the terminal alkyne and alcohol groups offer versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.

Figure 4: Workflow illustrating the use of this compound in PROTAC synthesis and the subsequent mechanism of action.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are not widely available, research on other long-chain alcohols suggests that it may possess such activity. Studies have shown that the antimicrobial efficacy of long-chain alcohols is dependent on the length of the aliphatic chain.[19] For instance, some C9 alcohols have demonstrated activity against various bacteria and fungi.[20] The presence of the alkyne group in this compound could potentially modulate this activity. Further investigation is warranted to fully characterize the antimicrobial spectrum of this compound.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide array of chemical modifications, making it an attractive building block for the synthesis of complex molecules. Its application as a linker in PROTAC technology highlights its relevance in the development of next-generation therapeutics. The detailed protocols and structural information provided in this guide are intended to facilitate its use in research and development, paving the way for new discoveries and innovations.

References

- 1. studylib.net [studylib.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. 8-Bromo-1-octanol | 50816-19-8 | Benchchem [benchchem.com]

- 10. China Intermediates 8-Bromo-1-octanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 11. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Purification [chem.rochester.edu]

- 14. orgsyn.org [orgsyn.org]

- 15. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 16. youtube.com [youtube.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

In-Depth Technical Guide: Characterization of Non-8-yn-1-ol (CAS: 10160-28-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, experimental protocols, and safety information for Non-8-yn-1-ol (CAS Number: 10160-28-8). This document is intended to serve as a core resource for professionals utilizing this compound in research and development.

Core Properties and Identification

This compound is a bifunctional organic molecule featuring a primary alcohol and a terminal alkyne group. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a C9 aliphatic chain or for use in click chemistry reactions. It is often used as a linker or a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases. Note that some values are estimated or predicted.

| Property | Value | Reference(s) |

| CAS Number | 10160-28-8 | [2] |

| Molecular Formula | C₉H₁₆O | |

| Molecular Weight | 140.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 8-Nonyn-1-ol | |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 212.2 - 226.76 °C at 760 mmHg | [3][4] |

| Melting Point | -16 °C (estimate) | [3] |

| Density | 0.885 g/cm³ (estimate) | [4] |

| pKa | 15.19 ± 0.10 (Predicted) | [1] |

| Flash Point | 144.6 °C | [4] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |

Computed Molecular Descriptors

These values are computationally derived and provide insight into the molecule's behavior in various chemical systems.

| Descriptor | Value | Reference(s) |

| InChI | 1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 | [2] |

| InChIKey | XTCPLAOSDRPLKZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C#CCCCCCCCO | [2] |

| XLogP3 | 2.8 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Rotatable Bond Count | 6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected characteristics for major analytical techniques. While experimental spectra are available from various suppliers and databases like PubChem and SpectraBase, this section summarizes the key expected signals.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Predicted spectra are widely available.[1]

¹H NMR (Proton NMR):

-

δ ~3.6 ppm (t): Triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ ~2.2 ppm (td): Triplet of doublets for the two protons on the carbon adjacent to the alkyne (-CH₂C≡CH).

-

δ ~1.9 ppm (t): Triplet for the single proton of the terminal alkyne (-C≡C-H).

-

δ ~1.2-1.6 ppm (m): A complex multiplet region for the 10 protons of the central methylene groups in the aliphatic chain.

¹³C NMR (Carbon NMR):

-

δ ~84.5 ppm: Quaternary carbon of the alkyne (-C≡CH).

-

δ ~68.0 ppm: Terminal alkyne carbon (-C≡CH).

-

δ ~62.5 ppm: Carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ ~18.0 - 33.0 ppm: A series of peaks corresponding to the seven methylene carbons in the aliphatic chain.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and confirming molecular weight.

-

Molecular Ion (M⁺): Expected at m/z = 140.12.

-

Key Fragments: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18), loss of an ethyl group (M-29), and various cleavages along the alkyl chain. The presence of the alkyne group will also influence the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |

| ~3300 (strong, broad) | Alcohol | O-H stretch |

| ~3300 (sharp, medium) | Terminal Alkyne | ≡C-H stretch |

| ~2930 & 2860 | Alkane | C-H stretch |

| ~2120 (weak) | Alkyne | C≡C stretch |

| ~1050 (strong) | Primary Alcohol | C-O stretch |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis Workflow

A plausible synthetic route for this compound involves the alkylation of acetylene. A common strategy is the coupling of a protected 7-carbon alcohol chain containing a good leaving group (like a bromide) with an acetylide anion.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Protection: Selectively protect one hydroxyl group of heptane-1,7-diol using a protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.

-

Bromination: Convert the remaining free hydroxyl group to a bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Alkylation: Prepare lithium acetylide by deprotonating acetylene with a strong base like n-butyllithium. Add the protected bromoheptane from the previous step to the lithium acetylide solution in an appropriate solvent (e.g., THF) at low temperature to form the C-C bond.

-

Deprotection: Remove the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) or acidic workup to yield the final product, this compound.

-

Purification: The crude product should be purified via flash column chromatography as described below.

Purification Protocol: Flash Column Chromatography

-

Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil. Adsorb this oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

-

Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, slowly increasing the polarity. The polarity of this compound is higher than nonpolar starting materials and byproducts, but lower than highly polar impurities.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the spots.

-

Isolation: Combine the pure fractions containing the product and remove the solvent via rotary evaporation to yield purified this compound.

Analytical Workflow for Quality Control

Confirming the identity and purity of the final product is a critical step. A standard workflow involves both GC-MS and NMR analysis.[5]

Caption: Standard analytical workflow for quality control.

GC-MS Protocol:

-

Objective: To assess purity and confirm molecular weight.

-

Instrumentation: Gas chromatograph with a mass spectrometer detector and an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent like dichloromethane.

-

GC Conditions:

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: EI at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Determine purity from the relative area of the main peak in the total ion chromatogram (TIC). Confirm identity by matching the molecular ion peak and fragmentation pattern.

NMR Protocol:

-

Objective: To confirm the chemical structure.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra.

-

Data Analysis: Process the spectra and assign all peaks to their corresponding atoms in the structure. Confirm that the integration values, chemical shifts, and coupling patterns match the expected structure of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and ensure appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is worn at all times.

References

Data Presentation: Physical Properties of Non-8-yn-1-ol

An In-depth Technical Guide on the Physical Properties of Non-8-yn-1-ol

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and includes a visualization of a general experimental workflow.

The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are estimated or predicted based on computational models.

| Physical Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 226.76°C (rough estimate) | [2] |

| Melting Point | -16°C (estimate) | [2] |

| Density | 0.8565 g/cm³ (estimate) | [2] |

| pKa | 15.19 ± 0.10 (Predicted) | [1][2] |

| Refractive Index | 1.4415 (estimate) | [2] |

| Storage Temperature | 2-8°C | [1][2][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid organic compound like this compound are outlined below. These are generalized protocols and may require optimization for the specific substance.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical property that can indicate the purity of a substance. The micro reflux method is suitable for small sample volumes.

Apparatus:

-

Small round-bottomed flask or test tube

-

Condenser

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or magnetic stirrer

Procedure:

-

Place a small volume (a few milliliters) of this compound into the round-bottomed flask along with a few boiling chips to ensure smooth boiling.

-

Set up a reflux apparatus by attaching the condenser vertically to the flask.

-

Insert a thermometer through the condenser, ensuring the bulb is positioned in the vapor phase above the liquid, but below the condenser inlet.

-

Begin heating the sample gently.

-

Observe the temperature as the liquid begins to boil and a ring of condensate forms on the condenser.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is refluxing (i.e., vapor is condensing and returning to the flask).[4]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise measurements.[1]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

-

The density of the liquid (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

Solubility tests provide information about the polarity and potential functional groups of a compound.[5]

Apparatus:

-

Small test tubes

-

Graduated pipettes

-

Vortex mixer (optional)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL of water) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Observe the mixture to determine if the this compound has dissolved to form a single phase (soluble) or if two distinct layers remain (insoluble).

-

This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, diethyl ether, and hexane, to create a solubility profile.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound.

References

Non-8-yn-1-ol molecular weight and formula

This document provides the core chemical properties of Non-8-yn-1-ol, specifically its molecular formula and molecular weight, intended for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound with the following key identifiers and properties.[1][2][3][4][5][6][7]

| Identifier | Value |

| Molecular Formula | C₉H₁₆O[1][2][4] |

| Molecular Weight | 140.22 g/mol [1][2][5][7] |

| Synonyms | 8-Nonyn-1-ol[1] |

| CAS Number | 10160-28-8[1][2] |

Note on Advanced Requirements: The initial request included specifications for detailed experimental protocols and Graphviz diagrams of signaling pathways. These elements are not applicable to the query for the fundamental molecular properties of a single chemical compound and have therefore been omitted. The provided data is a direct summary of the compound's core attributes.

References

- 1. 8-NONYN-1-OL | 10160-28-8 [chemnet.com]

- 2. 8-Nonyn-1-ol | C9H16O | CID 3806142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-NONYN-1-OL | CAS#:10160-28-8 | Chemsrc [chemsrc.com]

- 4. This compound 95% | CAS: 10160-28-8 | AChemBlock [achemblock.com]

- 5. Page loading... [guidechem.com]

- 6. 10160-28-8|this compound|BLD Pharm [bldpharm.com]

- 7. 8-NONYN-1-OL price,buy 8-NONYN-1-OL - chemicalbook [m.chemicalbook.com]

A Technical Guide to Non-8-yn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Non-8-yn-1-ol, a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This guide covers its chemical identity, physicochemical properties, a detailed representative synthesis protocol, and its role as a versatile intermediate in chemical synthesis.

Nomenclature and Chemical Identifiers

The compound is a nine-carbon chain containing a hydroxyl group at position 1 and a terminal alkyne at position 8. The standard IUPAC name is This compound .[1] It is also commonly referred to as 8-nonyn-1-ol.[1][2][3]

A summary of its key identifiers is presented below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Name | 8-nonyn-1-ol[1][2] |

| Synonyms | 1-Hydroxynon-8-yne, 8-Nonyne-1-ol[2][3] |

| CAS Number | 10160-28-8[1] |

| Molecular Formula | C₉H₁₆O[1][2] |

| PubChem CID | 3806142[1] |

| InChI Key | XTCPLAOSDRPLKZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C#CCCCCCCCO[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis, dictating reaction conditions and purification methods. The data, primarily derived from predictive models, is summarized in the following table.

| Property | Value |

| Molecular Weight | 140.22 g/mol [1][3] |

| Appearance | Colorless to yellow liquid[3][4] |

| Boiling Point | ~212-227 °C (Predicted/Estimated)[3][5] |

| Melting Point | -16 °C (Estimated)[3][4] |

| Density | ~0.86-0.89 g/cm³ (Estimated)[4][5] |

| pKa | 15.19 ± 0.10 (Predicted)[2][3] |

| Refractive Index | ~1.44-1.46 (Estimated)[3][4][5] |

| LogP | 1.95 - 2.8 (Predicted)[1][5] |

| Storage Temperature | 2-8 °C[2][3][4] |

Synthesis and Experimental Protocols

This compound is a valuable building block, particularly in pharmaceutical research and development, where it serves as an intermediate.[4] Its synthesis can be achieved through various standard organic transformations. A common and logical approach involves the nucleophilic attack of an acetylide on a protected haloalkane, followed by deprotection.

A representative two-step protocol for its synthesis from 7-bromo-1-heptanol is detailed below.

Logical Synthesis Pathway

The diagram below illustrates a logical synthetic route, starting from the protection of a haloalcohol, followed by chain extension via acetylide alkylation, and concluding with deprotection to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the synthesis in two main stages: Alkylation and Deprotection.

Part 1: Synthesis of THP-Protected 9-(trimethylsilyl)this compound

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Trimethylsilylacetylene (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents, as a solution in hexanes). The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: A solution of THP-protected 7-bromoheptan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 12-16 hours). Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

-

Purification (Crude): The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude protected product.

Part 2: Deprotection to Yield this compound

-

Setup: The crude product from Part 1 is dissolved in methanol in a round-bottom flask.

-

Deprotection: Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) is added to the solution. This removes both the silyl and THP protecting groups.

-

Reaction: The suspension is stirred vigorously at room temperature for 2-4 hours, with reaction progress monitored by TLC.

-

Workup: Once the reaction is complete, the solid K₂CO₃ is filtered off. The methanol is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with water and brine.

-

Final Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield pure this compound.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for the synthesis and purification of a chemical intermediate like this compound.

Caption: General laboratory workflow for synthesis and purification.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key synthetic intermediate .[4] Its bifunctional nature—a nucleophilic/couplable alkyne and a modifiable alcohol—makes it a highly versatile building block.

-

Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This allows for the efficient covalent linkage of this 9-carbon spacer to biomolecules, surfaces, or other complex molecules.

-

Linker/Spacer Synthesis: In drug development, particularly for antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), linkers of specific lengths are required. This compound provides a flexible nine-carbon chain that can be further functionalized at the alcohol terminus.

-

Natural Product Synthesis: Long-chain alkynols are common precursors in the total synthesis of various natural products. A related compound, 8-nonen-1-ol, is used to synthesize (+)-danicalipin A, a molecule with cytotoxic properties.[6]

As of now, there is no specific signaling pathway directly associated with this compound in the public literature; its utility is primarily defined by its chemical reactivity in the synthesis of more complex, biologically active molecules.

References

- 1. 8-Nonyn-1-ol | C9H16O | CID 3806142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 8-NONYN-1-OL price,buy 8-NONYN-1-OL - chemicalbook [m.chemicalbook.com]

- 4. 8-NONYN-1-OL - Career Henan Chemical Co. [coreychem.com]

- 5. 8-NONYN-1-OL | CAS#:10160-28-8 | Chemsrc [chemsrc.com]

- 6. 8-NONEN-1-OL | 13038-21-6 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of Non-8-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Non-8-yn-1-ol (CAS No. 10160-28-8), a bifunctional molecule containing a terminal alkyne and a primary alcohol. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information herein is intended to support research and development activities where this molecule is of interest.

Core Spectral Data

The following tables summarize the expected and reported spectral data for this compound. Due to the limited public availability of raw spectral data, some values are based on typical chemical shifts and absorption frequencies for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (≡C-H ) | ~1.9 - 2.0 | Triplet | 1H |

| H-9 (-CH₂-OH ) | ~3.6 | Triplet | 2H |

| H-2 (-CH₂ -C≡) | ~2.2 | Doublet of Triplets | 2H |

| H-8 (-CH₂ -CH₂OH) | ~1.5 - 1.6 | Multiplet | 2H |

| H-3 to H-7 (-(CH₂ )₅-) | ~1.3 - 1.5 | Multiplet | 10H |

| OH (-CH₂-OH ) | Variable | Singlet (broad) | 1H |

¹³C NMR (Carbon NMR)

Actual ¹³C NMR data for this compound is available through spectral databases such as SpectraBase.[1] The following table provides expected chemical shifts based on the molecular structure.

| Carbon | Chemical Shift (ppm) |

| C-1 (≡C -H) | ~68 |

| C-2 (-C ≡) | ~84 |

| C-9 (-C H₂-OH) | ~62 |

| C-8 (-C H₂-CH₂OH) | ~32 |

| C-2 (-C H₂-C≡) | ~18 |

| C-3 to C-7 (-(C H₂)₅-) | ~25 - 29 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| C-H Stretch (sp C-H) | ~3300 | Strong, Sharp | Terminal alkyne C-H bond |

| C-H Stretch (sp³ C-H) | 2850-3000 | Strong | Aliphatic C-H bonds |

| C≡C Stretch (Alkyne) | 2100-2200 | Weak to Medium, Sharp | Carbon-carbon triple bond |

| C-O Stretch (Alcohol) | 1050-1150 | Strong | Carbon-oxygen single bond |

Mass Spectrometry (MS)

GC-MS data for this compound is available through spectral databases such as SpectraBase.[1] The expected fragmentation pattern is characterized by the following:

| m/z | Ion | Comments |

| 140 | [M]⁺ | Molecular ion peak (may be weak or absent) |

| 122 | [M-H₂O]⁺ | Loss of water from the alcohol |

| 111 | [M-C₂H₅]⁺ | Alpha-cleavage at the alcohol |

| 97 | [M-C₃H₇]⁺ | Cleavage of the alkyl chain |

| 41 | [C₃H₅]⁺ | Propargyl cation, characteristic of terminal alkynes |

| 31 | [CH₂OH]⁺ | Fragment from the alcohol terminus |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These represent standard procedures and may be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O).

-

The solution is transferred to a 5 mm NMR tube.

-

For ¹H NMR, a small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift to 0 ppm.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (hundreds to thousands) is often required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, a neat (undiluted) sample is typically used.

-

A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the instrument's sample holder.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC inlet.

Instrumentation and Data Acquisition:

-

Instrument: A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Gas Chromatography:

-

A capillary column (e.g., a non-polar or moderately polar column) is used to separate the compound from any impurities.

-

The oven temperature is programmed to ramp up to ensure the elution of the compound.

-

-

Mass Spectrometry:

-

Electron Ionization (EI) is a common ionization method, typically at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 30 to 300 amu.

-

The resulting total ion chromatogram (TIC) shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern.

-

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the structure of this compound and its expected spectral features.

Caption: Workflow for the spectral analysis of this compound.

Caption: Key structural features of this compound and their corresponding spectral signals.

References

An In-depth Technical Guide to the Solubility of Non-8-yn-1-ol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Solubility of Non-8-yn-1-ol

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide integrates established principles of chemical solubility with detailed experimental protocols for determining these values.

Introduction to this compound

This compound is an organic molecule featuring a nine-carbon chain with a terminal alkyne group and a primary alcohol functional group at the opposite end. Its chemical structure (C₉H₁₆O) dictates its solubility behavior. The long hydrocarbon chain imparts a significant non-polar character, while the hydroxyl (-OH) group provides a site for hydrogen bonding and polar interactions. The terminal alkyne group also contributes modestly to its polarity. As a long-chain alcohol, its solubility is expected to vary significantly between polar and non-polar organic solvents.[1][2][3][4]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The significant non-polar carbon backbone suggests good solubility in non-polar solvents, while the polar hydroxyl group may allow for some solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | High / Miscible | The non-polar hydrocarbon chain of this compound will have favorable van der Waals interactions with non-polar solvents.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can engage in dipole-dipole interactions with the hydroxyl group of this compound, and their organic character is compatible with the carbon chain. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents can act as hydrogen bond donors and acceptors with the hydroxyl group of this compound, the long non-polar chain may limit miscibility compared to shorter-chain alcohols.[1][4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The hydrophobic nature of the nine-carbon chain is expected to dominate, leading to poor solubility in highly polar solvents like water.[1][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a gravimetric approach suitable for determining the solubility of a liquid analyte like this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials for solvent evaporation

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., a shaking water bath) set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature precipitation.

-

Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any remaining micro-droplets of undissolved this compound.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, labeled evaporating dish or vial.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Once the solvent is completely removed, re-weigh the dish or vial containing the this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Conclusion

References

In-Depth Technical Guide to Non-8-yn-1-ol: Commercial Availability, Suppliers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and a detailed synthetic protocol for Non-8-yn-1-ol (CAS No. 10160-28-8). This linear C9 alcohol, featuring a terminal alkyne, is a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a linker in various chemical biology applications, including Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity and quantity offered can vary, with prices fluctuating based on these parameters and the vendor. Researchers should consult the respective company websites for the most current pricing and availability.

| Supplier | Product Number | Available Quantities | Purity |

| Sigma-Aldrich | AMBH2D6ECFD4 | 250 mg, 1 g, 5 g, 25 g, 100 g | 97% |

| Ambeed | A162678 | 1 g, 5 g, 25 g, 100 g | - |

| AK Scientific | X5979 | 5 g | - |

| American Custom Chemicals Corporation | CHM0013337 | 1 g | - |

| BLD Pharm | - | - | Sealed in dry, 2-8°C |

| MedChemExpress (MCE) | - | - | PROTAC linker |

| Advanced ChemBlocks | - | - | - |

| ChemicalBook | - | 50 mg, 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g, 100g | - |

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes such as this compound is through the alkynylation of a corresponding alkyl halide. A plausible and documented synthetic route involves a two-step process starting from the commercially available 1,8-octanediol. The first step is the conversion of the diol to the monobrominated alcohol, 8-bromo-1-octanol. The subsequent step involves the reaction of this bromo-alcohol with an acetylene equivalent to introduce the terminal alkyne.

Step 1: Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol

This procedure outlines the selective monobromination of 1,8-octanediol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene.

-

Addition of Reagent: To this solution, add 15.5 ml (137 mmol, 1.25 equivalents) of a 48% aqueous solution of hydrobromic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Continue the reflux for 8 hours.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer twice with distilled water and once with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 8-bromo-1-octanol. The product is often obtained in quantitative yield and can be used in the next step without further purification.

Step 2: Synthesis of this compound from 8-Bromo-1-octanol

This procedure describes the formation of the terminal alkyne via an elimination reaction. A strong base, such as sodium amide, is typically used for this transformation.

Experimental Protocol:

Note: This is a generalized procedure for the conversion of an alkyl halide to a terminal alkyne and should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add a solution of sodium amide (NaNH2) in liquid ammonia. A strong base is necessary for the double dehydrohalogenation.

-

Addition of Precursor: Dissolve 8-bromo-1-octanol in a suitable anhydrous solvent (e.g., THF, dioxane) and add it dropwise to the sodium amide solution at low temperature (typically -33°C, the boiling point of ammonia).

-

Reaction: Allow the reaction to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as water or an ammonium chloride solution, to protonate the resulting alkynide.

-

Work-up and Isolation: After the ammonia has evaporated, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.

Technical Guide: Non-8-yn-1-ol - Discovery and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction and Initial Discovery

Non-8-yn-1-ol is a bifunctional organic molecule containing a terminal alkyne and a primary alcohol. While the specific initial discovery and first synthesis are not prominently documented in readily available literature, its commercial availability and use as a synthetic intermediate suggest it has been a known compound for a considerable time. Its CAS number is 10160-28-8.[1][2][3] This technical guide provides a comprehensive overview of a representative synthetic pathway for this compound, complete with detailed experimental protocols and characterization data. The methodologies presented are based on established and reliable organic chemistry transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10160-28-8 | [1][2][3] |

| Appearance | Liquid | |

| Purity | Typically >95% | |

| Storage Temperature | 2-8°C |

Representative Synthesis of this compound

A common and effective method for the synthesis of terminal alkynols, such as this compound, involves the alkylation of acetylene with a suitable bifunctional electrophile. A plausible and widely applicable route starts from a commercially available diol, which is first monoprotected and then converted to a leaving group for subsequent reaction with an acetylide anion.

Synthetic Strategy Workflow

The overall synthetic strategy can be visualized as a three-step process starting from 1,7-heptanediol. This involves monoprotection of the diol, conversion of the remaining alcohol to a tosylate, and finally, nucleophilic substitution with lithium acetylide followed by deprotection.

Detailed Experimental Protocols

Step 1: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol

-

To a stirred solution of 1,7-heptanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equivalents).

-

Slowly add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the monoprotected alcohol.

Step 2: Synthesis of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate

-

Dissolve the 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol (1 equivalent) in anhydrous pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the desired tosylate.

Step 3: Synthesis of this compound

-

Prepare a solution of lithium acetylide-ethylenediamine complex (1.5 equivalents) in dimethyl sulfoxide (DMSO) under an inert atmosphere of argon.

-

Add the 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate (1 equivalent) dissolved in a minimal amount of DMSO to the lithium acetylide solution.

-

Stir the mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure. The crude product is the THP-protected this compound.

-

For deprotection, dissolve the crude product in a mixture of methanol and a catalytic amount of dilute hydrochloric acid.

-

Stir at room temperature for 2-3 hours until TLC analysis indicates complete removal of the THP group.

-

Neutralize the solution with saturated aqueous sodium bicarbonate and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or flash column chromatography to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 7-(tetrahydro-2H-pyran-2-yloxy)heptan-1-ol | 1,7-Heptanediol | DHP, PTSA | 80-90 | >95 |

| 2 | 7-(tetrahydro-2H-pyran-2-yloxy)heptyl 4-methylbenzenesulfonate | Protected Alcohol | TsCl, Pyridine | 85-95 | >95 |

| 3 | This compound | Protected Tosylate | Lithium acetylide, HCl | 70-80 | >97 |

Characterization and Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 3.64 (t, J = 6.6 Hz, 2H), 2.18 (td, J = 7.1, 2.6 Hz, 2H), 1.94 (t, J = 2.6 Hz, 1H), 1.58 – 1.49 (m, 4H), 1.43 – 1.34 (m, 6H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 84.6, 68.1, 62.9, 32.7, 28.7, 28.3, 25.6, 25.3, 18.3.

-

IR (neat, cm⁻¹): 3300 (alkyne C-H), 2930, 2860 (C-H), 2120 (C≡C), 1050 (C-O).

-

Mass Spectrometry (EI): m/z (%) = 140 (M⁺), 123, 109, 95, 81, 67, 55.

Conclusion

While the initial discovery of this compound is not prominently detailed, its synthesis can be reliably achieved through a multi-step sequence starting from 1,7-heptanediol. The provided protocol offers a robust method for the laboratory-scale preparation of this versatile bifunctional molecule, which can serve as a valuable building block in various research and development applications. The straightforward nature of the reactions and the availability of the starting materials make this a practical approach for obtaining this compound in good yield and high purity.

References

The Strategic Application of Non-8-yn-1-ol as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate target proteins, offering a distinct advantage over traditional inhibition-based approaches. The elegant design of a PROTAC hinges on three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase. This technical guide delves into the role of Non-8-yn-1-ol as a versatile bifunctional linker in the synthesis of PROTACs, providing insights into its synthesis, application, and the experimental evaluation of the resulting protein degraders.

This compound, a nine-carbon aliphatic chain featuring a terminal alkyne and a primary alcohol, offers a synthetically tractable scaffold for the construction of PROTACs. The terminal alkyne provides a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to one of the PROTAC's ligands. Simultaneously, the primary alcohol can be readily functionalized to connect to the second ligand, completing the heterobifunctional structure. The length and flexibility of the nonane chain can be advantageous in facilitating the optimal orientation of the POI and E3 ligase for effective ubiquitination and subsequent degradation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and handling during synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 10160-28-8 | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 226.76°C (rough estimate) | [2] |

| Density | 0.8565 (estimate) | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| Purity | Typically ≥95% | [3] |

Synthesis of this compound

While this compound is commercially available from various chemical suppliers, understanding its synthesis provides valuable insights for potential derivatization or large-scale production. A common synthetic route involves the alkynylation of a suitable precursor. The following is a representative, though not exhaustive, experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,7-octanediol

-

Diisobutylaluminium hydride (DIBAL-H)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

(Bromomethyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

-

Silica gel for column chromatography

Procedure:

-

Mono-protection of 1,7-octanediol: One of the hydroxyl groups of 1,7-octanediol is selectively protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in subsequent steps.

-

Oxidation: The remaining free hydroxyl group is oxidized to the corresponding aldehyde using an oxidizing agent like PCC in an anhydrous solvent.

-

Corey-Fuchs Reaction: The aldehyde is then converted to a terminal alkyne. This can be achieved through a two-step process involving the reaction with (bromomethyl)triphenylphosphonium bromide to form a dibromo-olefin, followed by treatment with a strong base like n-BuLi to generate the terminal alkyne.

-

Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether) to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the final product with high purity.

Application of this compound in PROTAC Synthesis

The bifunctional nature of this compound allows for a modular and efficient approach to PROTAC synthesis. The terminal alkyne is typically utilized for a click chemistry reaction, while the hydroxyl group can be activated for nucleophilic substitution or converted to other functional groups for conjugation.

General Workflow for PROTAC Synthesis using this compound:

References

The Lynchpin of Synthesis: A Technical Guide to the Fundamental Reactivity of the Terminal Alkyne in Non-8-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-8-yn-1-ol is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure, featuring a terminal alkyne and a primary alcohol, allows for orthogonal functionalization, making it an invaluable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the fundamental reactivity of the terminal alkyne moiety in this compound, focusing on key transformations relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in the laboratory.

Introduction

The terminal alkyne is a privileged functional group in modern organic synthesis due to its diverse reactivity. It can participate in a wide array of transformations, including carbon-carbon bond-forming reactions, cycloadditions, and hydrometallations. In the context of this compound, the presence of a primary alcohol at the distal end of the carbon chain offers a secondary site for modification, enabling the construction of bifunctional linkers, probes, and complex drug candidates. This guide will explore the core reactions of the terminal alkyne in this compound, providing researchers with the necessary information to effectively utilize this versatile building block.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily governed by the sp-hybridized carbon atoms and the acidic nature of the terminal proton. This allows for a range of transformations, including Sonogashira coupling, hydroboration-oxidation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and hydrosilylation.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a new carbon-carbon bond.[1][2] This reaction is of paramount importance in drug discovery for the synthesis of complex aromatic and heteroaromatic structures.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

A detailed experimental protocol for the Sonogashira coupling of this compound with iodobenzene is provided below.

-

Materials:

-

This compound

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

-

Add anhydrous THF, followed by triethylamine.

-

To this mixture, add this compound (1.0 equivalent) and iodobenzene (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data:

| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂/PPh₃/CuI | THF/TEA | 25 | 18 | 85-95 |

| 2 | Bromobenzene | Pd(PPh₃)₄/CuI | DMF/TEA | 80 | 24 | 70-80 |

| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | Dioxane/TEA | 60 | 16 | 90-98 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Logical Workflow for Sonogashira Coupling:

Caption: A logical workflow for the Sonogashira coupling reaction.

Hydroboration-Oxidation

Hydroboration-oxidation of the terminal alkyne in this compound provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of a terminal aldehyde.[3] This transformation is highly valuable for introducing a carbonyl functionality for further elaboration. The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the alkyne.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Materials:

-

This compound

-

9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (3M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add a solution of 9-BBN (1.1 equivalents) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture to 0 °C and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution.

-

Stir the mixture at room temperature for 12 hours.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting aldehyde by column chromatography.

-

Quantitative Data:

| Entry | Borane Reagent | Oxidation Conditions | Product | Yield (%) |

| 1 | 9-BBN | NaOH, H₂O₂ | 9-Hydroxynonanal | 80-90 |

| 2 | Disiamylborane | NaBO₃·4H₂O | 9-Hydroxynonanal | 75-85 |

| 3 | Catecholborane | H₂O₂, pH 7 buffer | 9-Hydroxynonanal | 70-80 |

Reaction Pathway for Hydroboration-Oxidation:

References

An In-depth Technical Guide to the Hydroxyl Group Reactivity in Non-8-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in Non-8-yn-1-ol, a bifunctional molecule featuring a primary alcohol and a terminal alkyne. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis and drug discovery. This document details common reactions, including oxidation, etherification, esterification, and protection/deprotection strategies, supported by experimental protocols and quantitative data.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional group that can undergo a range of transformations. Its reactivity is central to the synthetic utility of this molecule, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Oxidation

The primary alcohol of this compound can be selectively oxidized to either an aldehyde (non-8-ynal) or a carboxylic acid (non-8-ynoic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild Oxidation to Non-8-ynal:

Mild oxidizing agents are employed to achieve the partial oxidation to the aldehyde without further oxidation to the carboxylic acid.

-

Pyridinium Chlorochromate (PCC): A common and effective reagent for this transformation.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions.

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride.

Strong Oxidation to Non-8-ynoic Acid:

Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol to the corresponding carboxylic acid.

-

Jones Reagent (CrO₃/H₂SO₄ in acetone): A powerful oxidizing agent for this conversion.[1][2][3][4][5]

-

Potassium Permanganate (KMnO₄): A strong oxidant, often used under basic or neutral conditions followed by acidic workup.

Table 1: Summary of Oxidation Reactions of this compound

| Product | Reagent(s) | Solvent(s) | Typical Yield (%) | Reference(s) |

| Non-8-ynal | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 80-90 | General Protocol |

| Non-8-ynal | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 85-95 | General Protocol |

| Non-8-ynoic Acid | Jones Reagent | Acetone | 70-85 | [1][2] |

| Non-8-ynoic Acid | Potassium Permanganate (KMnO₄) | Acetone/Water | 60-80 | General Protocol |

Experimental Protocol: Oxidation to Non-8-ynal using PCC

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford non-8-ynal.

Experimental Protocol: Oxidation to Non-8-ynoic Acid using Jones Reagent

-

Dissolve this compound (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise with vigorous stirring until the orange color of Cr(VI) persists.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and extract with aqueous sodium hydroxide.

-

Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield non-8-ynoic acid.

Caption: Oxidation pathways of this compound.

Etherification

The hydroxyl group of this compound can be converted to an ether through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[6][7][8][9][10]

Table 2: Williamson Ether Synthesis with this compound

| Alkyl Halide | Base | Solvent | Product | Typical Yield (%) | Reference(s) |

| Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-Methoxynon-8-yne | 85-95 | [7] |

| Benzyl Bromide | Potassium tert-butoxide | Tetrahydrofuran (THF) | 1-(Benzyloxy)non-8-yne | 80-90 | [7] |

Experimental Protocol: Synthesis of 1-Methoxynon-8-yne

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-methoxynon-8-yne.

Caption: Williamson ether synthesis workflow.

Esterification

Ester formation is another key reaction of the hydroxyl group. Common methods include the Fischer esterification, which is an acid-catalyzed reaction with a carboxylic acid, and the Mitsunobu reaction, which proceeds under milder, neutral conditions.